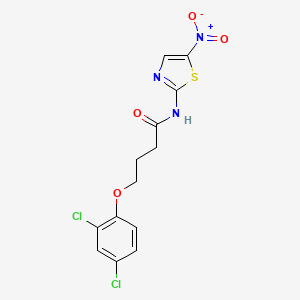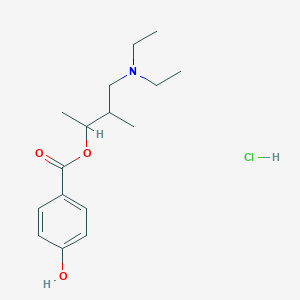
N-(4-chlorobenzyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide is a synthetic compound that belongs to the class of piperidine derivatives. The compound has gained attention due to its potential therapeutic applications in the field of neuroscience.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide involves the modulation of dopamine signaling in the brain. The compound acts as a dopamine D2 receptor antagonist, which leads to an increase in dopamine release in certain brain regions. This increase in dopamine release is thought to be responsible for the anxiolytic and antidepressant effects of the compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. The compound has been shown to increase dopamine release in the prefrontal cortex and striatum, which are brain regions involved in the regulation of mood and reward. The compound has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-chlorobenzyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide is its high affinity for the dopamine D2 receptor. This makes it a useful tool for studying the role of dopamine signaling in the brain. However, one of the limitations of the compound is its potential toxicity. Studies have shown that high doses of the compound can lead to liver damage and other adverse effects.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-chlorobenzyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide. One area of research could be the development of more selective dopamine D2 receptor antagonists with fewer side effects. Another area of research could be the investigation of the compound's potential therapeutic applications in the treatment of anxiety and depression. Finally, research could be conducted to investigate the compound's potential as a tool for studying the role of dopamine signaling in the brain.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide involves the reaction of 4-chlorobenzylamine with 2-fluorobenzyl isocyanate in the presence of a base. The product obtained is then reacted with piperidine-4-carboxylic acid to form the final compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. The compound has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of motor function, reward, and addiction. Studies have also shown that the compound has anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O/c21-18-7-5-15(6-8-18)13-23-20(25)16-9-11-24(12-10-16)14-17-3-1-2-4-19(17)22/h1-8,16H,9-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMNFHVEJMXWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-4-{[(4-hydroxy-2-methylphenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5191696.png)

![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclohexan]-7(5H)-one](/img/structure/B5191737.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5191742.png)

![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5191749.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(3,5-dichlorophenyl)acetamide]](/img/structure/B5191768.png)

![methyl 4-[(3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B5191788.png)

![N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5191797.png)
![methyl (2-allyl-6-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5191809.png)